Methylphosphonochloridic acid Methylphosphonochloridic acid
Brand Name: Vulcanchem
CAS No.: 42408-72-0
VCID: VC19645251
InChI: InChI=1S/CH4ClO2P/c1-5(2,3)4/h1H3,(H,3,4)
SMILES:
Molecular Formula: CH4ClO2P
Molecular Weight: 114.47 g/mol

Methylphosphonochloridic acid

CAS No.: 42408-72-0

Cat. No.: VC19645251

Molecular Formula: CH4ClO2P

Molecular Weight: 114.47 g/mol

* For research use only. Not for human or veterinary use.

Methylphosphonochloridic acid - 42408-72-0

Specification

CAS No. 42408-72-0
Molecular Formula CH4ClO2P
Molecular Weight 114.47 g/mol
IUPAC Name chloro(methyl)phosphinic acid
Standard InChI InChI=1S/CH4ClO2P/c1-5(2,3)4/h1H3,(H,3,4)
Standard InChI Key JVMPUTQDWDLULW-UHFFFAOYSA-N
Canonical SMILES CP(=O)(O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Methylphosphonochloridic acid is systematically named chloro(methyl)phosphinic acid under IUPAC nomenclature . Its molecular structure features a central phosphorus atom bonded to a methyl group (-CH₃), a hydroxyl group (-OH), a chlorine atom (-Cl), and a doubly bonded oxygen (=O). The SMILES notation CP(=O)(O)Cl succinctly captures this arrangement . Alternative designations include the CAS registry number 42408-72-0 and DSSTox Substance ID DTXSID00594419 .

Crystallographic and Spectroscopic Data

The compound’s molecular weight is 114.47 g/mol, with an exact mass of 113.9637 Da . XLogP3-AA calculations (-0.3) indicate moderate hydrophilicity, consistent with its hydrogen-bonding capacity (1 donor, 2 acceptors) . Rotatable bond analysis reveals a rigid structure due to the absence of single bonds between non-terminal atoms . Computational models predict a tetrahedral geometry around phosphorus, stabilized by resonance between the P=O and P-O⁻ groups.

Synthesis and Industrial Production

Conventional Synthetic Routes

Methylphosphonochloridic acid is typically synthesized via three-stage routes involving phosphonylation reactions. A seminal method involves the reaction of methylphosphonic dichloride (CH₃P(O)Cl₂) with controlled amounts of water :

CH₃P(O)Cl₂ + H₂O → CH₃P(O)(OH)Cl + HCl\text{CH₃P(O)Cl₂ + H₂O → CH₃P(O)(OH)Cl + HCl}

This exothermic process requires strict temperature control (0–5°C) to prevent over-hydrolysis to methylphosphonic acid (CH₃P(O)(OH)₂) . Yields range from 60% to 75% under optimized conditions.

Alternative Methodologies

Recent advances employ Mannich-type reactions for stereoselective synthesis. Hypophosphorous acid (H₃PO₂), formaldehyde, and methylamine precursors react in acidic media to generate aminomethylphosphinic intermediates, which are subsequently chlorinated . While this approach achieves higher purity (≥98%), scalability remains challenging due to byproduct formation .

Physicochemical Properties

Thermal and Solubility Profiles

Methylphosphonochloridic acid exhibits a boiling point of 84°C at 4 Torr and a predicted density of 1.065 g/cm³ . It is miscible with polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes rapidly in aqueous environments:

CH₃P(O)(OH)Cl + H₂O → CH₃P(O)(OH)₂ + HCl\text{CH₃P(O)(OH)Cl + H₂O → CH₃P(O)(OH)₂ + HCl}

Hydrolysis half-lives are pH-dependent, decreasing from 48 hours (pH 4) to <10 minutes (pH 9) .

Corrosive Behavior

The compound corrodes steel at a rate of 1×10⁻⁵ inches/month, necessitating storage in glass or PTFE-lined containers . Degradation in alkaline conditions produces hydrogen fluoride (HF) and phosphonic acid derivatives, posing additional handling risks .

Applications in Chemical Synthesis

Nerve Agent Precursors

Methylphosphonochloridic acid’s primary industrial use lies in synthesizing G-series nerve agents such as soman (GD). Reaction with pinacolyl alcohol yields pinacolyl methylphosphonochloridate, a key intermediate :

CH₃P(O)(OH)Cl + (CH₃)₃CCH(CH₃)OH → (CH₃)₃CCH(CH₃)OP(O)(CH₃)Cl + H₂O\text{CH₃P(O)(OH)Cl + (CH₃)₃CCH(CH₃)OH → (CH₃)₃CCH(CH₃)OP(O)(CH₃)Cl + H₂O}

This process underscores the compound’s dual-use nature, straddling legitimate chemical production and chemical warfare concerns.

Pharmaceutical Intermediates

Derivatization to bis(aminomethyl)phosphinic acids enables the creation of urease inhibitors with nanomolar potency . For example, aminomethyl(N-n-hexylaminomethyl)phosphinic acid (Ki = 108 nM) demonstrates efficacy against Sporosarcina pasteurii urease, highlighting therapeutic potential .

Analytical Detection and Quantification

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210 nm) achieves limits of detection (LOD) of 0.1 µg/mL. Mobile phases typically combine acetonitrile and 0.1% trifluoroacetic acid in a 70:30 ratio .

Mass Spectrometric Characterization

High-resolution ESI-MS spectra show a predominant [M-H]⁻ ion at m/z 113.9637, with fragmentation patterns confirming the loss of HCl (Δ m/z = -36.46) . Isotopic clusters around m/z 115 (³⁵Cl → ³⁷Cl) provide additional confirmation .

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